Methyl 8-(trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate
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Overview
Description
Methyl 8-(trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate is a complex organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is notable for its trifluoromethoxy group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including Methyl 8-(trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate, typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of nitrile oxides with alkynes. This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce toxicity and environmental impact .
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that minimize waste and maximize yield. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are potential methods to achieve efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-(trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), Nucleophiles (e.g., amines, alcohols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Methyl 8-(trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Methyl 8-(trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its ability to interact with biological membranes and proteins, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound, known for its wide range of biological activities.
Thiazole: Another five-membered heterocyclic compound with sulfur instead of oxygen, known for its antimicrobial properties.
Oxazole: Similar to isoxazole but with different substitution patterns, used in various medicinal chemistry applications
Uniqueness
Methyl 8-(trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate is unique due to its trifluoromethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C15H12F3NO4 |
---|---|
Molecular Weight |
327.25 g/mol |
IUPAC Name |
methyl 12-(trifluoromethoxy)-3-oxa-4-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C15H12F3NO4/c1-21-14(20)12-11-4-2-3-8-7-9(22-15(16,17)18)5-6-10(8)13(11)23-19-12/h5-7H,2-4H2,1H3 |
InChI Key |
LIZGFBUFAFRTCY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC2=C1CCCC3=C2C=CC(=C3)OC(F)(F)F |
Origin of Product |
United States |
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